molecular formula C10H7NO5 B13114190 2-(2,3-Dioxoindolin-1-yl)-2-hydroxyacetic acid

2-(2,3-Dioxoindolin-1-yl)-2-hydroxyacetic acid

Cat. No.: B13114190
M. Wt: 221.17 g/mol
InChI Key: OBXFMVXBNZVTLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dioxoindolin-1-yl)-2-hydroxyacetic acid typically involves the reaction of isatin with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dioxoindolin-1-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-(2,3-Dioxoindolin-1-yl)-2-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dioxoindolin-1-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition helps in reducing the accumulation of sorbitol, which is implicated in diabetic complications . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a hydroxyacetic acid moiety, which contributes to its distinct biological activities. Its combination of aldose reductase inhibitory and antioxidant properties makes it a valuable compound for research in diabetes and oxidative stress-related conditions .

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

2-(2,3-dioxoindol-1-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H7NO5/c12-7-5-3-1-2-4-6(5)11(8(7)13)9(14)10(15)16/h1-4,9,14H,(H,15,16)

InChI Key

OBXFMVXBNZVTLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2C(C(=O)O)O

Origin of Product

United States

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